Specific Scientific Field: Polymer Science and Material Engineering
Summary of the Application: 2-Ethylhexyl methacrylate (EHMA) is a methacrylate ester monomer with low volatility and excellent adhesion to a wide range of substrates . This monomer enhances the flexibility, impact resistance, and toughness of polymers when used in copolymerization . It has good resistance to weathering and helps to enhance the durability and long-term performance of coatings .
Methods of Application or Experimental Procedures: 2-Ethylhexyl Methacrylate F (2-EHMA F) forms homopolymers and copolymers . Copolymers of 2-EHMA F can be prepared with (meth)acrylic acid and its salts, amides and esters, and with (meth)acrylates, acrylonitrile, maleic acid esters, vinyl acetate, vinyl chloride, vinylidene chloride, styrene, butadiene, unsaturated polyesters and drying oils, etc .
Results or Outcomes: 2-EHMA F is a monofunctional monomer with a characteristic high reactivity of methacrylates and a branched hydrophobic moiety . It can be used to impart the following properties to polymers: Chemical resistance, Hydrophobicity, Flexibility, Scratch resistance, Adhesion, Heat resistance, High solids, Weatherability .
Specific Scientific Field: Ophthalmology
Summary of the Application: 2-Ethylhexyl methacrylate can be used as a monomer to prepare poly (2-phenoxyethyl methacrylate-co-2-phenoxyethyl acrylate-co-2-ethylhexyl methacrylate) (PPPE) intraocular lenses used in cataract treatment .
Results or Outcomes: The intraocular lenses made from this polymer showed excellent optical and thermomechanical properties .
2-Ethylhexyl methacrylate (EHMA) is a colorless liquid monomer with the chemical formula C₁₂H₂₂O₂. It is a methacrylate ester, a class of organic compounds widely used in the production of polymers. EHMA is significant in scientific research due to its unique properties that contribute to the development of various advanced materials [].
EHMA's structure consists of three key functional groups:
The combination of these features makes EHMA a versatile building block for various polymers with desirable characteristics.
EHMA is typically synthesized through the esterification of methacrylic acid with 2-ethylhexanol in the presence of an acid catalyst [].
CH₃COOH (methacrylic acid) + C₈H₁₈O (2-ethylhexanol) → C₁₂H₂₂O₂ (EHMA) + H₂O (water)
EHMA readily undergoes polymerization reactions, either alone or in combination with other monomers. These reactions form various copolymers with tailored properties. The presence of the double bond in the methacrylate group allows for chain-growth polymerization mechanisms like free radical polymerization [].
Under high temperatures or exposure to strong acids or bases, EHMA can decompose into methacrylic acid, 2-ethylhexanol, and other smaller molecules.
EHMA does not have a specific biological mechanism of action. Its primary function is as a building block for various polymers used in different applications.
Irritant